PET Inhibitory Activity: N-Isopropyl vs. N-Alkyl Quinoline-2-carboxamide Analogs
In a head-to-head SAR study of 35 substituted quinoline-2-carboxamides, N-isopropylquinoline-2-carboxamide demonstrated intermediate PET inhibitory activity with IC₅₀ = 72.8 μmol/L. This differs from N-propylquinoline-2-carboxamide (IC₅₀ = 48.4 μmol/L, 1.5-fold more potent) and N-butylquinoline-2-carboxamide (IC₅₀ = 34.3 μmol/L, 2.1-fold more potent), but exceeds the activity of N-ethylquinoline-2-carboxamide (IC₅₀ = 121.0 μmol/L) and N-methylquinoline-2-carboxamide (IC₅₀ = 215.0 μmol/L) [1].
| Evidence Dimension | PET inhibition IC₅₀ |
|---|---|
| Target Compound Data | 72.8 μmol/L |
| Comparator Or Baseline | N-propylquinoline-2-carboxamide: 48.4 μmol/L; N-butylquinoline-2-carboxamide: 34.3 μmol/L; N-ethylquinoline-2-carboxamide: 121.0 μmol/L; N-methylquinoline-2-carboxamide: 215.0 μmol/L |
| Quantified Difference | 1.5-fold less potent than N-propyl; 2.1-fold less potent than N-butyl; 1.7-fold more potent than N-ethyl; 3.0-fold more potent than N-methyl |
| Conditions | Spinach (Spinacia oleracea L.) chloroplast suspension; inhibition of photosynthetic electron transport measured via oxygen evolution rate using Clark-type electrode |
Why This Matters
For herbicide discovery programs, the isopropyl substituent provides a distinct activity midpoint that enables fine-tuning of potency-to-lipophilicity balance compared to linear alkyl analogs.
- [1] Gonec T, et al. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. 2012;17(1):613-644. Table 1. View Source
